molecular formula C8H7N5O2S B13107589 3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal

3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal

Katalognummer: B13107589
Molekulargewicht: 237.24 g/mol
InChI-Schlüssel: DMLWTSMZHPFIHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal is a complex organic compound that belongs to the purine family This compound is characterized by the presence of an amino group, a mercapto group, and an oxopropanal moiety attached to the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an appropriate aldehyde under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid
  • 3-(6-Amino-8-mercapto-9H-purin-9-yl)-propane-1,2-diol

Uniqueness

Compared to similar compounds, 3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal is unique due to its oxopropanal moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H7N5O2S

Molekulargewicht

237.24 g/mol

IUPAC-Name

3-(6-amino-8-sulfanylidene-7H-purin-9-yl)-2-oxopropanal

InChI

InChI=1S/C8H7N5O2S/c9-6-5-7(11-3-10-6)13(8(16)12-5)1-4(15)2-14/h2-3H,1H2,(H,12,16)(H2,9,10,11)

InChI-Schlüssel

DMLWTSMZHPFIHA-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.